molecular formula C7H7ClO3S2 B2952377 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride CAS No. 2241128-65-2

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

Cat. No.: B2952377
CAS No.: 2241128-65-2
M. Wt: 238.7
InChI Key: UYFMJQGYRVKDHD-UHFFFAOYSA-N
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Description

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMJQGYRVKDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 4-formyl-2,5-dimethylthiophene. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of advanced purification techniques such as recrystallization and distillation ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from the oxidation of the formyl group.

    Hydroxymethyl Derivatives: Formed from the reduction of the formyl group.

Scientific Research Applications

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The formyl group can participate in various redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2,5-dimethylthiophene: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.

    2,5-Dimethylthiophene-3-sulfonyl chloride: Lacks the formyl group, limiting its use in redox reactions.

    4-Formylthiophene-3-sulfonyl chloride: Lacks the methyl groups, which can influence the compound’s steric and electronic properties.

Uniqueness

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a thiophene derivative that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2241128-65-2
  • Molecular Formula : C8H9ClO2S2
  • Molecular Weight : 226.74 g/mol

The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which is known for its reactivity in forming sulfonamides and other derivatives. These derivatives often exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its ability to inhibit bacterial growth by interfering with essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduced cytokine production in vitro
CytotoxicityIC50 values against cancer cell lines

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Research :
    In vitro experiments demonstrated that the compound could reduce the secretion of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.
  • Cytotoxicity Assessment :
    A series of cytotoxicity assays were conducted on different cancer cell lines, revealing that certain derivatives of this compound displayed IC50 values in the low micromolar range, indicating promising anticancer properties.

Q & A

Q. What are the established synthetic routes for 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the thiophene ring:

Sulfonation and Chlorination : Introduce the sulfonyl chloride group via sulfonation (e.g., using chlorosulfonic acid) followed by treatment with thionyl chloride (SOCl₂) under anhydrous conditions (0–5°C, 4–6 hours) .

Formylation : Apply the Vilsmeier-Haack reaction (POCl₃/DMF) at position 4, with strict temperature control (≤ 10°C) to avoid side reactions.
Critical parameters:

  • Stoichiometry : 1.2 equivalents of SOCl₂ to ensure complete conversion.
  • Solvent : Dry dichloromethane or THF to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm; methyl groups at δ 2.3–2.6 ppm).
  • IR Spectroscopy : Identify sulfonyl chloride (S=O stretches at 1365 cm⁻¹ and 1174 cm⁻¹) and aldehyde (C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 277.
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%).

Advanced Research Questions

Q. What competing reactivity patterns emerge between the sulfonyl chloride and formyl groups during nucleophilic substitutions, and how can they be controlled?

  • Methodological Answer : The sulfonyl chloride group reacts preferentially with amines or alcohols, but the formyl group may undergo Schiff base formation. Control strategies:
  • Protection-Deprotection : Protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before sulfonylation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize the sulfonyl chloride intermediate.
  • Temperature Modulation : Conduct reactions at 0°C to slow aldehyde reactivity.
  • Computational Guidance : DFT studies predict electron-withdrawing effects of the sulfonyl group enhance electrophilicity at position 3, directing nucleophiles away from the formyl group.

Q. How do researchers resolve contradictions in reported spectroscopic data for thiophene-based sulfonyl chlorides across studies?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Solutions:
  • Standardized NMR Conditions : Use CDCl₃ (non-coordinating solvent) to minimize shifts.
  • 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments (e.g., methyl vs. thiophene proton coupling).
  • X-ray Crystallography : Definitive structural confirmation, especially for polymorphic forms.
  • Reproducibility Protocols : Validate reported data under identical conditions (e.g., 298 K vs. 273 K).

Key Challenges and Solutions

  • Instability During Storage :
    • Solution : In situ generation using SOCl₂ and immediate use in downstream reactions.
  • Ambiguous Reaction Pathways :
    • Solution : Mechanistic studies via LC-MS monitoring of intermediates .

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